molecular formula C20H12ClN3O6 B2779138 N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide CAS No. 169263-15-4

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide

Cat. No. B2779138
CAS RN: 169263-15-4
M. Wt: 425.78
InChI Key: AMPIOFUSBWBRBL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, commonly known as BDCRB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BDCRB is a member of the dinitroaniline family of herbicides, which are widely used in agriculture to control weed growth. However, BDCRB has also been found to have potent antitumor activity, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, due to its complex structure, has been a subject of interest in the synthesis and characterization of various chemical compounds. Studies have detailed the synthesis of related benzamide derivatives, demonstrating their potential in generating compounds with antimicrobial and anti-inflammatory activities. For example, the design and synthesis of N-Pyrazolylbenzamide derivatives have been explored, showing significant anti-inflammatory and antimicrobial properties (A. Fatima, Ravindra G. Kulkarni, Bhagavanraju Mantipragada, 2015). Such studies underscore the versatility of benzamide compounds in medicinal chemistry, particularly in developing therapeutic agents.

Crystallography and Molecular Structure

The molecular structure and crystallography of benzamide derivatives closely related to N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide have been extensively studied to understand their conformational properties. Research in this area has provided detailed insights into the bond configurations and the spatial arrangement of molecules, which are crucial for understanding their chemical behavior and reactivity. For instance, the conformations of N—H and C=O bonds in N-(2,4-Dichlorophenyl)benzamide have been explored, revealing insights into their molecular structures (B. Gowda et al., 2008).

Biological and Pharmacological Activities

The exploration of benzamide derivatives has extended into their biological activities, including their potential use as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds and their pharmacological screening have revealed the potential of these derivatives in treating various conditions. For example, the synthesis of formazans from Mannich base derivatives has demonstrated moderate antimicrobial activity, showcasing the potential of these compounds in addressing bacterial and fungal infections (P. Sah et al., 2014).

Material Science Applications

In material science, benzamide derivatives have been investigated for their utility in creating new polymers with desirable thermal and mechanical properties. The synthesis and characterization of novel aromatic polyimides, for instance, highlight the role of benzamide-based compounds in developing materials with high thermal stability and mechanical strength (M. Butt et al., 2005).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O6/c21-14-6-7-18(17(10-14)19(25)12-4-2-1-3-5-12)22-20(26)13-8-15(23(27)28)11-16(9-13)24(29)30/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIOFUSBWBRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide

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